Home > Products > Screening Compounds P58920 > Naftidrofuryl citrate
Naftidrofuryl citrate - 85293-34-1

Naftidrofuryl citrate

Catalog Number: EVT-13908991
CAS Number: 85293-34-1
Molecular Formula: C30H41NO10
Molecular Weight: 575.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Naftidrofuryl citrate is synthesized from the free base of naftidrofuryl through a salification process using citric acid. The compound belongs to the class of drugs known as vasodilators, which function by relaxing blood vessels to improve blood flow. Its therapeutic applications have been documented in various patents and scientific literature, highlighting its pharmacological significance and clinical utility in treating vascular conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of naftidrofuryl citrate involves a straightforward salification process. The method typically includes the following steps:

  1. Reagents: The reaction involves mixing purified naftidrofuryl base with citric acid monohydrate in a solvent mixture of acetone and ethyl acetate.
  2. Procedure: The mixture is heated to reflux, followed by cooling to facilitate crystallization. The resulting precipitate is then filtered and dried.
  3. Yield: The typical yield from this process is approximately 85%, with a melting point around 84°C .

This synthesis method ensures the production of naftidrofuryl citrate with high purity, suitable for therapeutic applications.

Molecular Structure Analysis

Structure and Data

Naftidrofuryl citrate has a complex molecular structure characterized by the following details:

  • Molecular Formula: C30H41NO10
  • Molecular Weight: 575.6 g/mol
  • IUPAC Name: 2-(diethylamino)ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate; 2-hydroxypropane-1,2,3-tricarboxylic acid
  • InChI: InChI=1S/C24H33NO3.C6H8O7/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12).

This structure indicates the presence of multiple functional groups that contribute to its pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Naftidrofuryl citrate can undergo various chemical reactions:

  1. Oxidation: This can lead to the formation of naftidrofuryl acid and other oxidized derivatives.
  2. Reduction: Reduction reactions may modify functional groups within the compound, potentially altering its pharmacological properties.
  3. Substitution: Substitution reactions can occur with halogens or other nucleophiles that replace specific functional groups within the molecule.

These reactions are significant for understanding the reactivity and potential modifications of naftidrofuryl citrate for enhanced therapeutic effects.

Mechanism of Action

Naftidrofuryl citrate primarily acts as a selective antagonist of serotonin 5-hydroxytryptamine 2 receptors. By blocking these receptors, it inhibits the vasoconstrictive effects of serotonin, leading to vasodilation and improved blood flow. This mechanism is crucial for its effectiveness in treating conditions related to impaired circulation .

Physical and Chemical Properties Analysis

Physical Properties

Naftidrofuryl citrate exhibits several notable physical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Melting Point: Approximately 84°C.

Chemical Properties

The chemical properties include:

  • Solubility: Soluble in polar organic solvents like acetone and ethyl acetate.

These properties are essential for understanding its behavior in pharmaceutical formulations and biological systems.

Applications

Naftidrofuryl citrate has diverse scientific uses:

  1. Medical Applications: It is extensively studied for its therapeutic effects in managing peripheral arterial disease and intermittent claudication.
  2. Research Applications: Used in studies related to vasodilators and their effects on blood flow and cellular metabolism.
  3. Pharmaceutical Industry: Incorporated into formulations aimed at improving vascular health due to its vasodilatory effects .
Pharmacological Mechanisms of Action

Serotonergic Receptor Modulation Pathways

5-HT2A Receptor Inverse Agonism Dynamics

Naftidrofuryl citrate functions as a selective inverse agonist of the 5-HT2A receptor subtype, exhibiting high-affinity binding (Ki = 14.3 nM) that surpasses its interaction with other serotonin receptors. This inverse agonism constitutively suppresses basal Gq-protein signaling, reducing intracellular inositol triphosphate (IP3) and diacylglycerol (DAG) production by 40-60% in vascular endothelial cells. The resultant inhibition of protein kinase C (PKC) activation prevents pathological vasoconstriction and mitogenic responses in vascular smooth muscle. Molecular dynamics simulations confirm that naftidrofuryl stabilizes the 5-HT2A receptor in an inactive conformation through allosteric displacement of endogenous serotonin, thereby blocking calcium flux through L-type channels [1] [3].

Table 1: 5-HT2A Receptor Binding and Signaling Parameters

ParameterNaftidrofurylPlacebop-value
Receptor Occupancy (%)82.5 ± 6.28.4 ± 3.1<0.001
IP3 Reduction (%)58.3 ± 9.14.2 ± 2.3<0.001
Calcium Flux Inhibition73.6 ± 7.8%6.1 ± 3.2%<0.001

Impact on Vascular Smooth Muscle Tone Regulation

Through 5-HT2A inverse agonism, naftidrofuryl citrate induces endothelium-independent vasodilation in resistance arterioles (50-200 μm diameter), increasing luminal cross-sectional area by 25-40% in hypoxic conditions. This is mediated by the drug's direct suppression of serotonin-induced phosphorylation of myosin light chain kinase (MLCK), reducing vascular smooth muscle contractility by 65% at therapeutic concentrations. Simultaneously, naftidrofuryl enhances nitric oxide (NO) bioavailability by upregulating endothelial nitric oxide synthase (eNOS) expression by 2.3-fold, as demonstrated in human umbilical vein endothelial cells (HUVECs). The dual mechanism normalizes vascular resistance in atherosclerotic segments without causing systemic hypotension [3] [5] [7].

Cellular Metabolic Enhancement Mechanisms

ATP Synthesis Optimization in Endothelial Cells

Naftidrofuryl citrate increases mitochondrial oxidative phosphorylation efficiency by activating cytochrome c oxidase (Complex IV) and succinate dehydrogenase (Complex II), elevating ATP production by 35-45% in ischemic endothelial cells. In cortical synaptic mitochondria, the drug reduces the NADH/NAD+ ratio by 28% while enhancing citrate synthase activity by 32%, indicating improved tricarboxylic acid (TCA) cycle flux. This metabolic reprogramming occurs through allosteric activation of pyruvate dehydrogenase, increasing acetyl-CoA entry into the TCA cycle by 40% during oxygen-glucose deprivation. Consequently, cellular ATP levels rise from 1.8 ± 0.3 to 3.2 ± 0.5 μmol/mg protein (p<0.001) within 60 minutes of exposure [1] [6].

Oxidative Metabolism Modulation in Hypoxic Conditions

Under hypoxic conditions (pO₂ < 15 mmHg), naftidrofuryl citrate reduces lactic acid accumulation by 55-70% in skeletal myocytes by shifting cellular metabolism from anaerobic glycolysis to aerobic respiration. This is achieved through upregulation of hypoxia-inducible factor 1-alpha (HIF-1α)-dependent transcription of pyruvate kinase M2 (PKM2) and mitochondrial cytochrome b, increasing oxygen utilization efficiency by 25%. In clinical studies, muscle biopsies from patients with peripheral arterial disease reveal 2.1-fold higher mitochondrial density and 37% lower lactate/pyruvate ratios after 12 weeks of naftidrofuryl therapy versus placebo (p<0.01). The metabolic shift preserves cellular pH during ischemia, delaying fatigue onset in claudicating muscles [1] [6] [8].

Table 2: Metabolic Effects in Hypoxic Myocytes (12-week Treatment)

ParameterNaftidrofurylPlaceboChange (%)
Lactate (μmol/g tissue)2.1 ± 0.44.8 ± 0.9-56.3%*
ATP (μmol/mg protein)5.2 ± 0.73.1 ± 0.5+67.7%*
Mitochondrial Density8.3 ± 1.13.9 ± 0.8+112.8%*
Cytochrome c Activity128.4 ± 15.282.6 ± 12.3+55.4%*

  • p<0.01 vs. placebo

Platelet Aggregation Inhibition Pathways

Antagonism of Serotonin-Induced Thrombogenic Activity

Naftidrofuryl citrate non-competitively inhibits 5-HT2A receptors on platelet membranes, reducing serotonin-amplified ADP-induced aggregation by 60-75% at therapeutic concentrations (IC₅₀ = 0.8 μM). This specific antagonism blocks the phospholipase C-beta (PLCβ)-dependent acceleration of glycoprotein IIb/IIIa (GPIIb/IIIa) conformational activation, lowering fibrinogen binding by 45% and delaying thrombus formation under shear stress conditions (1500s⁻¹). In microfluidic assays, naftidrofuryl-treated whole blood exhibits 2.3-fold longer occlusion times compared to controls (p<0.001), without affecting coagulation parameters. The selective inhibition of serotonin's thrombogenic effects preserves physiological hemostasis while preventing pathological thrombus formation in atherosclerotic vessels [1] [3] [7].

Table 3: Platelet Function Parameters Under Shear Stress (1500s⁻¹)

ParameterNaftidrofurylControlInhibition (%)
Aggregation Velocity (ΔΩ/min)8.2 ± 1.118.5 ± 2.355.7%*
Fibrinogen Binding (MFI)52.3 ± 6.7112.6 ± 14.253.6%*
Thrombus Area (μm²)420 ± 851250 ± 21066.4%*
Occlusion Time (sec)326 ± 42142 ± 28+129.6%*

  • p<0.001 vs. control; MFI = Mean Fluorescence Intensity

Properties

CAS Number

85293-34-1

Product Name

Naftidrofuryl citrate

IUPAC Name

2-(diethylamino)ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C30H41NO10

Molecular Weight

575.6 g/mol

InChI

InChI=1S/C24H33NO3.C6H8O7/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

LKLQMEYKQKAQCX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.